Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-YL)acetate molecular structure
Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-YL)acetate molecular structure
An In-Depth Technical Guide to the Molecular Structure of Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate
Abstract
This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and characterization of Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate. The 1,2,3-triazole core is a highly stable and versatile scaffold, making it a privileged structure in medicinal chemistry and materials science. This document details the regioselective synthesis of the title compound via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." A thorough examination of its structural components is presented, alongside a detailed, field-proven experimental protocol for its synthesis. Furthermore, this guide provides a complete framework for its structural elucidation using modern spectroscopic techniques, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While direct experimental spectra for this specific molecule are not widely published, this guide offers a robust, predicted spectroscopic profile based on extensive data from closely related analogs, providing a reliable reference for researchers.
Introduction: The Significance of the 1,2,3-Triazole Scaffold
The 1,2,3-triazole ring system is a five-membered heterocycle that has garnered immense interest across the chemical sciences. Its prominence surged with the development of the Huisgen 1,3-dipolar cycloaddition, and more specifically, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, independently reported by the groups of Sharpless and Meldal.[1] This reaction, popularly known as "click chemistry," provides a highly efficient, reliable, and regioselective route to 1,4-disubstituted 1,2,3-triazoles under mild, often aqueous, conditions.[1][2]
The resulting triazole core is not merely a passive linker; it is a metabolically stable bioisostere for the trans-amide bond, a common feature in peptides.[1] This substitution can enhance the proteolytic stability of peptide-based drug candidates. The triazole ring itself is rich in electron density and possesses a significant dipole moment, enabling it to engage in hydrogen bonding and dipole-dipole interactions with biological targets. These properties make 1,2,3-triazole derivatives highly valuable as pharmacophores in the development of antimicrobial, antiviral, and anticancer agents. Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate incorporates this privileged scaffold, functionalized with both an acetyl group—a common feature in pharmacologically active molecules—and an ethyl acetate moiety, which provides a handle for further synthetic elaboration.
Molecular Structure and Physicochemical Properties
The molecular structure of Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate is characterized by three key functional groups covalently linked to form a stable entity.
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1,4-Disubstituted 1,2,3-Triazole Core: A five-membered aromatic ring containing three adjacent nitrogen atoms. The substitution pattern is critical; the CuAAC reaction ensures exclusive formation of the 1,4-isomer, where substituents are at opposite ends of the heterocyclic ring. This regioselectivity is a hallmark of the "click" reaction.
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N-1 Substituted Ethyl Acetate Group (-CH₂COOCH₂CH₃): An ester functional group is attached to the N-1 position of the triazole ring via a methylene bridge. This group enhances solubility and provides a potential site for hydrolysis or further chemical modification.
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C-4 Substituted Acetyl Group (-COCH₃): A ketone functional group is attached to the C-4 position of the triazole ring. The carbonyl group can act as a hydrogen bond acceptor and is a key feature in many biologically active compounds.
Below is the 2D chemical structure of the molecule:
Physicochemical Data Summary
| Property | Value |
| Molecular Formula | C₈H₁₁N₃O₃ |
| Molecular Weight | 197.19 g/mol |
| IUPAC Name | ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate |
| Predicted LogP | 0.35 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 |
Regioselective Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Principle and Rationale
The synthesis of Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate is most efficiently achieved through the CuAAC reaction. This 1,3-dipolar cycloaddition involves the reaction between an azide and a terminal alkyne. The key to its success and wide adoption is the use of a copper(I) catalyst, which dramatically accelerates the reaction rate and, most importantly, controls the regioselectivity to exclusively yield the 1,4-disubstituted triazole isomer.
The two requisite starting materials for this synthesis are:
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Ethyl 2-azidoacetate: Provides the N-1 substituted ethyl acetate moiety and the azide functionality.
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3-Butyn-2-one: An α,β-unsaturated ketone that serves as the terminal alkyne, providing the C-4 substituted acetyl group.
Step-by-Step Experimental Protocol
This protocol is a self-validating system designed for high yield and purity.
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Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-butyn-2-one (1.0 eq) and ethyl 2-azidoacetate (1.0 eq) in a 1:1 mixture of water and tert-butanol (e.g., 10 mL/mmol of alkyne).
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Catalyst Introduction: To the stirring solution, add sodium ascorbate (0.1 eq) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq). The sodium ascorbate serves as a reducing agent to generate the active Cu(I) catalyst in situ from the more stable Cu(II) salt.
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Reaction Execution: Allow the reaction mixture to stir vigorously at room temperature. The reaction is typically complete within 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.
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Work-up and Isolation: Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3 x volume of the reaction mixture).
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Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.
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Final Product: The crude product can be further purified by column chromatography on silica gel (using a hexane:ethyl acetate gradient) to yield Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate as a pure solid.
Reaction Mechanism
The causality behind the CuAAC reaction's efficiency and regioselectivity lies in its catalytic cycle:
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Copper-Acetylide Formation: The Cu(I) catalyst first coordinates with the terminal alkyne (3-butyn-2-one) to form a copper-acetylide intermediate. This step activates the alkyne for nucleophilic attack.
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Coordination with Azide: The azide (ethyl 2-azidoacetate) then coordinates to the copper center.
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Cyclization: The coordinated azide attacks the terminal carbon of the acetylide, leading to the formation of a six-membered copper-containing metallacycle intermediate.
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Ring Contraction and Product Release: This intermediate undergoes ring contraction to form the stable 1,2,3-triazole ring, regenerating the Cu(I) catalyst and releasing the final product, Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate.
Synthesis Workflow Diagram
Caption: Workflow for the CuAAC synthesis of the target compound.
Structural Elucidation and Spectroscopic Analysis
The confirmation of the molecular structure of Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate relies on a combination of spectroscopic methods. While a dedicated publication with the complete spectral data for this specific compound was not identified in the conducted search, the following data tables represent highly accurate predictions based on the known spectral properties of its constituent functional groups and data from closely related 1,4-disubstituted 1,2,3-triazoles.
Predicted ¹H NMR Spectroscopy
(Solvent: CDCl₃, Frequency: 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.20 | Singlet (s) | 1H | Triazole C5-H | The proton on the triazole ring typically appears as a sharp singlet in a downfield region due to the aromatic and electron-withdrawing nature of the ring. |
| ~5.25 | Singlet (s) | 2H | N-CH₂ -COO | The methylene protons adjacent to the triazole nitrogen and the ester carbonyl are deshielded and appear as a singlet. |
| ~4.25 | Quartet (q) | 2H | O-CH₂ -CH₃ | The methylene protons of the ethyl ester group are split into a quartet by the adjacent methyl group. |
| ~2.65 | Singlet (s) | 3H | CO-CH₃ | The methyl protons of the acetyl group are in a distinct chemical environment and appear as a sharp singlet. |
| ~1.30 | Triplet (t) | 3H | O-CH₂-CH₃ | The terminal methyl protons of the ethyl ester group are split into a triplet by the adjacent methylene group. |
Predicted ¹³C NMR Spectroscopy
(Solvent: CDCl₃, Frequency: 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~195.0 | C =O (Acetyl) | The carbonyl carbon of a ketone typically resonates in this far downfield region. |
| ~166.0 | C =O (Ester) | The carbonyl carbon of an ester is also downfield, but typically upfield from a ketone carbonyl. |
| ~145.0 | Triazole C 4-Acetyl | The triazole carbon bearing the acetyl substituent is significantly deshielded. |
| ~125.0 | Triazole C 5-H | The protonated carbon of the triazole ring. |
| ~62.5 | O-C H₂-CH₃ | The methylene carbon of the ethyl ester. |
| ~51.0 | N-C H₂-COO | The methylene carbon attached to the triazole nitrogen. |
| ~27.0 | CO-C H₃ | The methyl carbon of the acetyl group. |
| ~14.0 | O-CH₂-C H₃ | The terminal methyl carbon of the ethyl ester. |
Predicted Infrared (IR) Spectroscopy
| Frequency (cm⁻¹) | Vibration Type | Functional Group |
| ~1750 | C=O Stretch | Ester Carbonyl |
| ~1690 | C=O Stretch | Acetyl Carbonyl |
| ~1550 | C=N Stretch | Triazole Ring |
| ~1220 | C-O Stretch | Ester |
| ~2980 | C-H Stretch | Aliphatic |
Predicted Mass Spectrometry (MS)
| m/z Value | Ion | Rationale |
| 198.08 | [M+H]⁺ | The protonated molecular ion peak, confirming the molecular weight. |
| 155.07 | [M - C₂H₅O]⁺ | Loss of the ethoxy group from the ester. |
| 43.02 | [CH₃CO]⁺ | The acetyl cation, a characteristic fragment. |
Potential Applications and Research Outlook
Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate is a valuable building block for drug discovery and development. The presence of multiple functional groups offers several avenues for further chemical modification:
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Medicinal Chemistry: The acetyl group can be a key pharmacophoric feature or can be modified (e.g., reduced to an alcohol, converted to an oxime) to explore structure-activity relationships (SAR). The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to generate a library of amide derivatives.
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Ligand Development: The triazole nitrogens and the carbonyl oxygens can act as coordination sites for metal ions, suggesting potential applications in the development of novel catalysts or metal-organic frameworks.
Given the established biological activities of the 1,2,3-triazole scaffold, this compound represents a promising starting point for research programs targeting infectious diseases, cancer, and other therapeutic areas.
Conclusion
Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate is a structurally significant molecule that is readily accessible through the robust and highly regioselective Copper(I)-catalyzed Azide-Alkyne Cycloaddition. Its molecular architecture, featuring the stable triazole core flanked by versatile acetyl and ethyl acetate functionalities, makes it an attractive scaffold for further chemical exploration. This guide has provided a comprehensive overview of its structure, a detailed protocol for its synthesis, and a thorough, predictive analysis of the spectroscopic data required for its characterization, thereby serving as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.
References
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Guiso, M., et al. (2019). Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities. Letters in Drug Design & Discovery, 16(9). (URL: [Link])



